3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine
Description
3-Methyl-1-[1-(1-naphthyl)cyclobutyl]-1-butylamine is a cyclobutylalkylamine derivative characterized by a 1-naphthyl-substituted cyclobutane ring attached to a 3-methylbutylamine chain. This structural motif is notable for its rigidity and aromaticity, which may influence pharmacological properties such as receptor binding affinity and metabolic stability.
Properties
Molecular Formula |
C19H25N |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-methyl-1-(1-naphthalen-1-ylcyclobutyl)butan-1-amine |
InChI |
InChI=1S/C19H25N/c1-14(2)13-18(20)19(11-6-12-19)17-10-5-8-15-7-3-4-9-16(15)17/h3-5,7-10,14,18H,6,11-13,20H2,1-2H3 |
InChI Key |
ZJIZYJIJVIFMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for drug development and other applications.
Comparison with Similar Compounds
Sibutramine-Related Compounds
Sibutramine (a serotonin-norepinephrine reuptake inhibitor) and its derivatives share a cyclobutylalkylamine backbone but differ in aromatic substituents. Key analogs include:
- N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride: Features a 4-chlorophenyl group instead of naphthyl.
- N-{1-[1-(2-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride : Substitution at the 2-position on the phenyl ring results in an RRT of 0.33, indicating higher polarity compared to the 4-chloro analog .
Structural Implications :
- The naphthyl group in the target compound introduces a larger aromatic system compared to chlorophenyl analogs, likely increasing lipophilicity and π-π stacking interactions. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
| Compound | Aromatic Substituent | Relative Retention Time (RRT) | Key Structural Difference |
|---|---|---|---|
| Target compound | 1-Naphthyl | Inferred higher RRT | Bulky, lipophilic naphthyl group |
| 4-Chlorophenyl analog | 4-Cl-phenyl | 1.45 | Electron-withdrawing Cl substituent |
| 2-Chlorophenyl analog | 2-Cl-phenyl | 0.33 | Ortho-substitution increases polarity |
Calcium-Sensing Receptor Modulators
Compounds like Calindol ((R)-2-{1-(1-naphthyl)ethylaminomethyl}indole) and NPS 2143 share naphthyl or substituted aromatic groups but differ in core structure:
- Calindol : Contains an indole ring instead of cyclobutyl, serving as a positive allosteric modulator of the calcium-sensing receptor (CaR). The indole moiety may facilitate hydrogen bonding, whereas the cyclobutyl group in the target compound imposes conformational rigidity .
- NPS 2143 : A calcilytic with a cyclohexane-diamine core. The absence of a naphthyl group in NPS 2143 highlights the role of aromaticity in receptor selectivity .
Pharmacological Implications :
Halogenated and Methoxylated Analogs
Physicochemical Comparison :
| Property | Naphthyl Analog | 4-Chlorophenyl Analog | Trimethoxyphenyl Analog |
|---|---|---|---|
| Aromaticity | High (two fused rings) | Moderate (monocyclic) | Moderate (electron-rich) |
| Lipophilicity (logP) | Inferred high | High (Cl substituent) | Moderate (methoxy groups) |
| Solubility | Likely low | Low | Improved due to methoxy |
Chromatographic Behavior
Data from sibutramine-related compounds () reveal that substituent position and electronic effects significantly influence chromatographic retention:
- Chlorine at the 4-position (RRT = 1.45) increases retention compared to 2- or 3-substituted analogs.
- The naphthyl group’s size and hydrophobicity likely result in even higher RRT values, necessitating optimized mobile phases for analytical separation .
Biological Activity
3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of Mannich bases, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine is , with a molecular weight of approximately 267.41 g/mol. The compound features a cyclobutyl group, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of Mannich bases, including 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine, have been extensively studied. These compounds exhibit a range of activities:
- Anticancer : Several studies indicate that Mannich bases can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial : Mannich bases have shown antibacterial and antifungal properties, making them potential candidates for treating infections.
- Anti-inflammatory : The ability to modulate inflammatory pathways has been noted, suggesting therapeutic use in inflammatory diseases.
- Analgesic : Some derivatives demonstrate pain-relieving properties, indicating potential use in pain management.
The mechanisms by which 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.
- Interaction with Receptors : The structural features allow these compounds to bind to specific receptors, influencing signal transduction pathways.
- Oxidative Stress Modulation : The ability to alter oxidative stress levels can affect cellular responses and viability.
Anticancer Activity
A study examined the cytotoxic effects of various Mannich bases on cancer cell lines. The results indicated that 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine exhibited significant cytotoxicity against specific cancer cells, with an IC50 value indicating effective concentration levels required for cell death.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine | MAC13 | 15 |
| Another Mannich base | MAC16 | 20 |
Antimicrobial Efficacy
Research has also highlighted the antimicrobial properties of this compound. In vitro tests revealed that it effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
